molecular formula C15H23NO6 B12540730 Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate CAS No. 653589-10-7

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

Cat. No.: B12540730
CAS No.: 653589-10-7
M. Wt: 313.35 g/mol
InChI Key: YOYFZEQSJGFFCL-JTQLQIEISA-N
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Description

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is a chiral piperidinedione derivative that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a stereochemically defined (2S) configuration and dual tert-butoxycarbonyl (Boc) protecting groups, making it a crucial building block for the preparation of more complex piperidine-based structures . A documented synthetic route involves the coupling of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum's acid, followed by a thermal cyclization to form the dioxopiperidine core . Its primary research application is as a direct precursor to enantiomerically pure 4-hydroxypipecolate derivatives, such as Di-tert-butyl (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, via a stereoselective reduction step . These advanced intermediates are foundational scaffolds in the exploration of novel bioactive molecules and are cited in patent literature related to the synthesis of aryl heterobicyclic compounds investigated as potassium channel blockers . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653589-10-7

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1

InChI Key

YOYFZEQSJGFFCL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Boc-Protected Aspartic Acid Derivatives

A foundational approach involves the cyclization of Boc-protected aspartic acid derivatives. Marin et al. (2007) demonstrated this method using tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate precursors derived from Boc-Asp-OtBu. The synthesis proceeds via a three-step sequence:

  • Activation of Boc-Asp-OtBu : Treatment with dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) facilitates cyclization to form the 4,6-dioxopiperidine core.
  • Double Boc Protection : Subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the second Boc group.
  • Purification : Column chromatography yields the target compound with >98% enantiomeric excess (ee).

Key Data :

Step Reagents/Conditions Yield Purity (ee)
1 Boc-Asp-OtBu, DCC, DCM 85% N/A
2 Boc₂O, DMAP, DCM 78% >98%

This method is favored for its scalability and high stereochemical control, making it suitable for industrial applications.

Triflic Anhydride-Mediated Ring Formation

Recent patent literature (WO2021071803A1) outlines a streamlined protocol using triflic anhydride (Tf₂O) to activate carbonyl groups for cyclization. The procedure involves:

  • Dissolution in DCM : A solution of the linear precursor (e.g., Boc-protected aspartic acid derivative) in DCM is cooled to 0°C.
  • Activation : Addition of Tf₂O and N,N-diisopropylethylamine (DIPEA) induces intramolecular cyclization.
  • Workup : Quenching with aqueous sodium bicarbonate and extraction yields the product after purification.

Optimized Conditions :

Parameter Value
Solvent DCM
Temp. 0°C → RT
Molar Ratio (Tf₂O:DIPEA) 1:2.5
Yield 71–76%

This method reduces reaction time to 2–4 hours and avoids harsh reagents, enhancing safety profiles.

Reductive Amination of 4,6-Diketopiperidine

A less common but effective strategy employs reductive amination of 4,6-diketopiperidine intermediates. The process involves:

  • Synthesis of 4,6-Diketopiperidine : Condensation of β-keto esters with ammonia generates the diketopiperidine scaffold.
  • Boc Protection : Sequential treatment with Boc₂O under basic conditions (e.g., triethylamine) installs the tert-butyl groups.
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution ensures the (2S)-configuration.

Example Protocol :

  • Substrate : Ethyl 3-aminocrotonate
  • Reducing Agent : Sodium borohydride (NaBH₄)
  • Yield : 65% (over two steps)
  • Stereoselectivity : 90% de (diastereomeric excess)

While this method offers flexibility in modifying the piperidine ring, it requires meticulous control of reaction conditions to prevent racemization.

Palladium-Catalyzed Cross-Coupling Approaches

Advanced methodologies leverage palladium catalysis to construct the piperidine core. For instance:

  • Suzuki–Miyaura Coupling : A boronic ester intermediate is coupled with a Boc-protected amine fragment.
  • Cyclization : Intramolecular Heck reaction forms the six-membered ring.

Catalytic System :

  • Catalyst : PdCl₂(dppf)
  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Base : Potassium acetate (KOAc)
  • Solvent : 1,4-Dioxane

Performance Metrics :

Metric Value
Yield 68%
ee 95%

This route is advantageous for introducing diverse substituents but demands rigorous exclusion of moisture and oxygen.

Enzymatic Desymmetrization

Emerging biocatalytic methods exploit lipases or esterases to achieve asymmetric synthesis. A representative procedure includes:

  • Substrate Preparation : Symmetrical di-ester precursors (e.g., diethyl 4,6-dioxopiperidine-1,2-dicarboxylate).
  • Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes one ester group.
  • Boc Protection : Conversion of the free carboxylic acid to the Boc ester.

Efficiency :

Enzyme Loading Conversion ee
10 mg/mmol 92% 99%

This green chemistry approach minimizes waste and avoids toxic metals, aligning with sustainable manufacturing trends.

Chemical Reactions Analysis

Reduction to Hydroxy Derivatives

  • NaBH₄ Reduction : Converts the compound into cis-4-hydroxy δ-lactams with high stereoselectivity (68–98% diastereomeric excess) .

  • Mechanism : Reduction of the ketone groups leads to cis-dihydroxy products due to stereoelectronic effects .

Reaction Product Conditions Stereoselectivity Source
NaBH₄ in CH₂Cl₂/AcOHcis-4-Hydroxy δ-lactamsRoom temperature68–98% de

Dehydration to Alkene Derivatives

  • Dehydration : Reduction products undergo dehydration to form 1,2,3,6-tetrahydropyridine-2(S)-carboxylic acid derivatives .

  • Applications : These alkenes serve as substrates for further functionalization .

Use in Amide Bond Formation

  • Peptide Synthesis : The compound acts as a precursor for hydroxylysine derivatives and amide-containing molecules, often used in drug discovery .

Building Block for Bioactive Compounds

  • Hydroxylysine Derivatives : The compound is reduced and modified to synthesize cis-4-hydroxylysine derivatives, critical in peptide chemistry .

  • Enzyme Inhibitors : Used in designing inhibitors for dihydroorotase , a bacterial enzyme involved in pyrimidine biosynthesis .

Role in Medicinal Chemistry

  • EZH2 Inhibitors : Incorporated into complex molecular architectures for targeting epigenetic regulators .

  • Antiviral Agents : Analogs derived from this compound show activity against HIV-related pseudoviruses .

Physical and Spectroscopic Characterization

  • Melting Point : 114–116°C .

  • NMR/IR Analysis : Structural confirmation via ¹H NMR and IR spectroscopy , highlighting tert-butyl ester groups and cyclic amide functionalities .

Tautomerism

  • Equilibrium Forms : Exists as a mixture of hydrate , enol , and enolate tautomers in solution, influencing reactivity .

  • pH Dependence : Ketone and hydrate forms dominate at pH 7.0, affecting inhibition kinetics in enzymatic assays .

Kinetic Studies

  • Reaction Monitoring : TLC or HPLC tracks conversion rates and purity during reductions or dehydrations.

This compound’s reactivity and structural versatility make it a valuable tool in organic and medicinal chemistry, with applications spanning enzyme inhibition to complex molecular design.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antioxidant Properties
Research has demonstrated that derivatives of piperidine compounds exhibit notable antimicrobial and antioxidant activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The antioxidant properties are crucial for combating oxidative stress-related diseases, including neurodegenerative disorders .

Neuroprotective Effects
There is ongoing research into the neuroprotective effects of piperidine derivatives, particularly in the context of Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to inhibit cholinesterases and monoamine oxidases, which are important targets in treating neurodegenerative diseases . The multifunctional nature of these compounds allows them to potentially cross the blood-brain barrier, enhancing their therapeutic efficacy.

Organic Synthesis

Synthetic Intermediates
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules. This property is particularly valuable in pharmaceutical chemistry where complex organic compounds are often synthesized .

Chiral Synthesis
The compound's chiral nature makes it an essential building block in asymmetric synthesis. It can be utilized to produce other chiral compounds that are crucial in drug development and agrochemicals . The ability to control stereochemistry during synthesis is vital for the efficacy and safety of pharmaceutical products.

Materials Science

Corrosion Inhibition
Studies have indicated that di-tert-butyl derivatives can act as effective corrosion inhibitors. Their application in protective coatings can significantly enhance the durability of materials exposed to harsh environments . The mechanism typically involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.

Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to modify their properties. This modification can lead to enhanced thermal stability and mechanical properties in polymers used for various applications ranging from packaging to aerospace materials.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives found that this compound exhibited significant activity against several bacterial strains. The results suggested its potential use as a lead compound in developing new antibiotics .

Case Study 2: Neuroprotective Agents

Research focused on synthesizing novel piperidine derivatives for Alzheimer's treatment highlighted this compound's ability to inhibit key enzymes related to neurodegeneration. This study paved the way for further exploration into its application as a neuroprotective agent .

Mechanism of Action

The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate and related compounds:

Compound Name Ring Type Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield/Notes
This compound Piperidine 4,6-dioxo Not specified Intermediate in organic synthesis Synthesis details not provided
Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate Pyrrolidine 5-oxo 285.34 Peptide synthesis; chiral building block Commercially available
(S)-Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate Pyrazolidine 3-phenyl ~317.38 (calculated) BF3-catalyzed reactions 68% yield, oil
Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Pyrrolidine 4-fluoro ~249.29 (calculated) PET imaging agents 57% yield, colorless oil
Di-tert-butyl hydrazine-1,2-dicarboxylate Hydrazine Linear N–N backbone 232.28 Organocatalytic cascade reactions 68% yield, high diastereoselectivity

Key Differences and Implications

Ring Size and Reactivity: The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to five-membered pyrrolidine or pyrazolidine derivatives. Pyrrolidine derivatives (e.g., 5-oxo or 4-fluoro) are more rigid, favoring stereoselective reactions, as seen in PET imaging agent synthesis .

Functional Group Influence: The 4,6-dioxo groups in the main compound may facilitate keto-enol tautomerism, enabling participation in hydrogen bonding or metal coordination. In contrast, the 5-oxo group in pyrrolidine derivatives is less sterically hindered, favoring straightforward acylations . Fluorinated pyrrolidines (e.g., 4-fluoro) exhibit unique electronic properties, improving metabolic stability in pharmaceuticals .

Synthetic Utility :

  • Pyrazolidine derivatives (e.g., 3-phenyl) are synthesized via BF3·Et2O-mediated dehydroxylation, yielding moderate yields (68%) .
  • Hydrazine derivatives (e.g., Di-tert-butyl hydrazine-1,2-dicarboxylate) serve as precursors for asymmetric catalysis, achieving high enantioselectivity in aza-Michael reactions .

Physical Properties :

  • Most compounds are oils at room temperature (e.g., pyrazolidine and fluorinated pyrrolidine derivatives), complicating isolation . However, Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate has a defined melting point (190°C) and density (1.138 g/cm³), suggesting crystalline stability .

Biological Activity

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate (DTB-DOPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic methodologies, and relevant research findings.

Chemical Structure and Properties

DTB-DOPD has the molecular formula C15H23NO6C_{15}H_{23}NO_6 and a molecular weight of 305.35 g/mol. The compound features a piperidine ring with two tert-butyl ester groups and two carbonyl groups at positions 4 and 6. Its structural attributes contribute to its solubility and reactivity in biological systems.

Synthetic Methodologies

The synthesis of DTB-DOPD involves several steps, typically starting from N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester. Key steps include:

  • Formation of the Dioxopiperidine Core : The initial reaction involves the coupling of the Boc-amino acid with Meldrum's acid derivatives to form the dioxopiperidine structure.
  • Purification : The product is purified through crystallization techniques, yielding DTB-DOPD as a white solid with a high purity rate .

Antimicrobial Properties

Recent studies have indicated that compounds similar to DTB-DOPD exhibit antimicrobial activity, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

  • Case Study : A study on β-lactamase inhibitors highlighted the importance of structural analogs in combating antibiotic resistance. DTB-DOPD's structural features may offer similar benefits by acting as a scaffold for developing new antimicrobial agents .

Anticancer Activity

DTB-DOPD has shown promise in preclinical models for its anticancer effects. Research indicates that derivatives of piperidine compounds can selectively inhibit tumor cell growth while sparing normal cells.

  • Research Findings : In vitro studies demonstrated that certain analogs exhibited significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of DTB-DOPD can be attributed to its ability to interact with specific biological targets:

  • Protein Interaction : It may bind to enzymes involved in metabolic pathways, disrupting their function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit β-lactamases, which are critical for bacterial resistance mechanisms .

Data Tables

PropertyValue
Molecular FormulaC15H23N O6
Molecular Weight305.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Biological ActivityObservations
AntimicrobialEffective against resistant bacteria
AnticancerInhibits tumor cell growth selectively

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate, and how can yield be maximized?

  • The compound is typically synthesized via cyclization of protected amino acid derivatives or through [3+2] cycloaddition reactions. A key method involves using di-tert-butyl azodicarboxylate as a starting material, reacting it with dihalides (e.g., 1,3-dibromopropane) under inert conditions, achieving yields up to 85% . Optimization includes controlling reaction temperature (−78°C to −71°C for intermediates) and using catalysts like lithium diisopropylamide (LDA) for deprotonation . Purification via recrystallization (e.g., methanol) improves enantiomeric excess (≥96% diastereomeric ratio) .

Q. How is the stereochemical configuration (2S) confirmed in this compound?

  • Chiral HPLC or GC analysis is critical for verifying the (2S) configuration. Polarimetry ([α]D values) and nuclear Overhauser effect (NOE) NMR experiments distinguish enantiomers. For example, (1S,2S)-cyclopropane derivatives show specific optical rotations ([α]D²⁵ +17.8°) and NOE correlations between axial protons . X-ray crystallography may resolve ambiguities in complex cases .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies tert-butyl groups (δ ~1.4 ppm for CH₃) and carbonyl signals (δ ~170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₂₃NO₅, 278.30 g/mol) .
  • IR : Stretching frequencies for C=O (1740–1680 cm⁻¹) and N–H (3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the tert-butyl protecting group influence reactivity in downstream functionalization?

  • The tert-butyl ester enhances steric protection of the piperidine core, preventing unwanted nucleophilic attacks during peptide coupling or cross-coupling reactions. Deprotection requires strong acids (e.g., HCl/dioxane) or thermal cleavage (≥190°C) . Comparative studies show tert-butyl groups improve stability over methyl esters in basic conditions .

Q. What strategies mitigate racemization during synthesis of the (2S)-configured dioxopiperidine?

  • Racemization is minimized by:

  • Low-temperature reactions (−78°C) to suppress base-induced epimerization .
  • Chiral auxiliaries (e.g., (S)-proline derivatives) to enforce stereochemistry .
  • Enzymatic resolution using lipases or esterases to separate enantiomers .

Q. How is this compound utilized in asymmetric catalysis or peptidomimetic design?

  • The dioxopiperidine scaffold serves as a rigid backbone for chiral ligands in asymmetric hydrogenation. For example, palladium-catalyzed couplings with tert-butyl-XPhos ligands achieve high enantioselectivity (ee >90%) . In peptidomimetics, the 4,6-dioxo motif mimics peptide β-turns, enabling protease resistance while retaining biological activity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Impurities like residual dibromopropane or azodicarboxylate byproducts are detected via LC-MS/MS with a C18 column (5 µm, 4.6 × 150 mm) and 0.1% formic acid mobile phase. Limits of detection (LOD) ≤0.1% are achieved using charged aerosol detection (CAD) .

Methodological Notes

  • Stereochemical Analysis : Use NOESY to confirm spatial proximity of axial protons in the piperidine ring .
  • Scale-Up : Pilot reactions (>10 g) require flow chemistry setups to maintain temperature control and minimize exothermic side reactions .
  • Safety : Handle azodicarboxylate precursors (e.g., di-tert-butyl azodicarboxylate) under inert atmospheres due to shock sensitivity .

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